molecular formula C17H25NO4 B15356252 Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B15356252
M. Wt: 307.4 g/mol
InChI Key: WYRZGZNMHXKUPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a phenyl group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the core structure.

  • Functionalization: The piperidine ring is functionalized by introducing the hydroxyl group at the 4-position.

  • Coupling Reaction: The phenyl group is introduced through a coupling reaction, often involving a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

  • Protection and Deprotection: The hydroxyl group may be protected as a tert-butyl ether during the synthesis to prevent unwanted side reactions, and then deprotected at the final step.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions. Medicine: Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context in which it is used. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine derivatives with different substituents.

  • Phenolic compounds: Compounds containing phenol groups with various substituents.

  • Carboxylate esters: Other esters with different alkyl or aryl groups.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Would you like more information on any specific aspect of this compound?

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-8-17(21,9-11-18)12-13-6-4-5-7-14(13)19/h4-7,19,21H,8-12H2,1-3H3

InChI Key

WYRZGZNMHXKUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2O)O

Origin of Product

United States

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